2-Bromo-1-(m-tolyl)ethanone CAS number and properties
2-Bromo-1-(m-tolyl)ethanone CAS number and properties
CAS Number: 51012-64-7
Synonyms: 2-bromo-1-(3-methylphenyl)ethanone, 3-methylphenacyl bromide
This technical guide provides an in-depth overview of 2-Bromo-1-(m-tolyl)ethanone, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive data on its properties, synthesis, reactivity, and safe handling.
Core Properties and Specifications
2-Bromo-1-(m-tolyl)ethanone is a halogenated ketone widely utilized as an electrophilic building block. Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 51012-64-7 | [1][2][3] |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [1][4] |
| Appearance | Solid below 47 °C, Liquid above 48 °C | [1][2][5] |
| Melting Point | 47-48 °C | [1][2][5] |
| Boiling Point | 263.9 °C at 760 mmHg | [1][2][5] |
| Density | 1.417 ± 0.06 g/cm³ | [1][5] |
| Flash Point | 74.6 ± 7.7 °C | [1][2][5] |
| Purity | Typically ≥97% | [1][2][5] |
| Solubility | Soluble in nonpolar solvents like ether. | [6] |
| InChI Key | BANFRNTVKCHZDE-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CBr | [4][6] |
Safety and Handling
2-Bromo-1-(m-tolyl)ethanone is a corrosive and harmful substance that requires careful handling in a controlled laboratory environment.
| Hazard Information | Details | Citations |
| Signal Word | Danger | [1][2] |
| GHS Pictograms | GHS05 (Corrosion) | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [1][2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [1][2] |
| Storage | Store at 2-8°C in a tightly sealed container, away from moisture, and under an inert atmosphere (e.g., Nitrogen). | [1][6] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles conforming to EN166, and lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [7][8] |
Synthesis and Reaction Pathways
Synthesis of 2-Bromo-1-(m-tolyl)ethanone
A common synthetic route to this compound involves the bromination of the corresponding ketone, 1-(m-tolyl)ethanone. A logical workflow for this process is outlined below.
Caption: General workflow for the synthesis of 2-Bromo-1-(m-tolyl)ethanone.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
2-Bromo-1-(m-tolyl)ethanone is a valuable electrophile for constructing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. A primary application is the Hantzsch thiazole synthesis, where it reacts with a thioamide, such as thiourea, to form a highly functionalized 2-aminothiazole derivative.
Caption: Reaction pathway for the Hantzsch synthesis of a 2-aminothiazole derivative.
This reaction is fundamental in medicinal chemistry for accessing the 2-aminothiazole core, a privileged structure found in numerous approved drugs.
Experimental Protocols
The following provides a representative experimental protocol for the synthesis of a 2-aminothiazole derivative using an α-bromoketone, which can be adapted for 2-Bromo-1-(m-tolyl)ethanone.
Objective: To synthesize 2-amino-4-(m-tolyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(m-tolyl)ethanone (1.0 mmol)
-
Thiourea (1.2 mmol)[3]
-
Ethanol (5 mL)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(m-tolyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).[3]
-
Solvent Addition: Add 5 mL of ethanol to the flask.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C).[3]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).
-
Workup: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture over crushed ice to precipitate the solid product.[3]
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any unreacted thiourea and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the final 2-amino-4-(m-tolyl)thiazole.[3]
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]
References
- 1. scirp.org [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
